![molecular formula C10H12F2N4 B11730754 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)
1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a pyrrole moiety through a methyl linkage. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method includes the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group into the pyrazole ring. The subsequent steps involve the formation of the pyrazole-pyrrole linkage through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-1H-pyrazol-3-amine: Lacks the pyrrole moiety, resulting in different chemical and biological properties.
1-(Difluoromethyl)-N-methyl-1H-pyrazol-3-amine: Contains a methyl group instead of the pyrrole moiety, leading to variations in its reactivity and applications.
1-(Difluoromethyl)-1H-pyrrol-2-yl]methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12F2N4 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F2N4/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12/h2-6,10H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZZVMZXMRTWZSBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


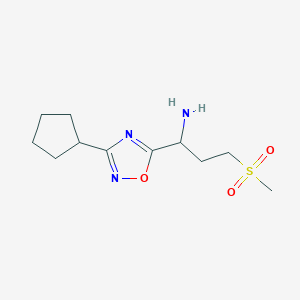
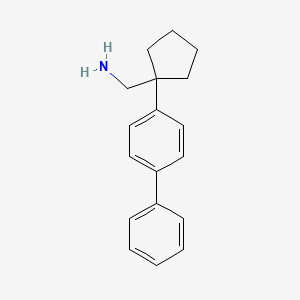
![2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B11730685.png)
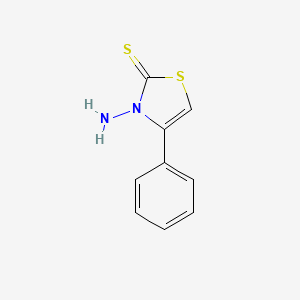
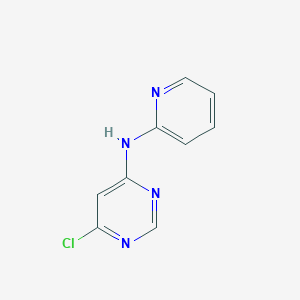
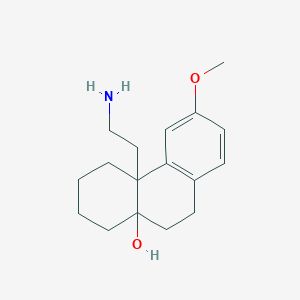
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730714.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11730719.png)
![ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11730730.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730736.png)
![2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730742.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730749.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11730750.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730764.png)
